molecular formula C16H17NO4 B4993856 2-(2-methoxyphenoxy)ethyl phenylcarbamate

2-(2-methoxyphenoxy)ethyl phenylcarbamate

Cat. No. B4993856
M. Wt: 287.31 g/mol
InChI Key: OWEBCPBBMISXSI-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)ethyl phenylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, fenobucarb, and has been used as a pesticide to control pests in agriculture. However,

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can improve cognitive function. Additionally, fenobucarb has been shown to have some anticonvulsant activity, which may be related to its effects on acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its effects on acetylcholine levels. Fenobucarb has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. Additionally, fenobucarb has been shown to have some anticonvulsant activity, which may be related to its effects on acetylcholine levels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenoxy)ethyl phenylcarbamate in lab experiments is its ability to inhibit acetylcholinesterase, which can improve cognitive function. Additionally, fenobucarb has been shown to have some anticonvulsant activity, which may be useful in studying epilepsy. However, one limitation of using fenobucarb is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For the study of fenobucarb include the development of new cholinesterase inhibitors and further studies to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-methoxyphenoxy)ethanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure fenobucarb.

Scientific Research Applications

2-(2-methoxyphenoxy)ethyl phenylcarbamate has been studied for its potential use as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that inhibit the activity of the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function.

properties

IUPAC Name

2-(2-methoxyphenoxy)ethyl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-9-5-6-10-15(14)20-11-12-21-16(18)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEBCPBBMISXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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